An In-depth Technical Guide to Isovaline, 4-cyano-, ethyl ester (9CI) Derivatives: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to Isovaline, 4-cyano-, ethyl ester (9CI) Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Isovaline, 4-cyano-, ethyl ester (9CI) and its derivatives. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, potential challenges, and strategic insights for researchers in medicinal chemistry and drug development. We will explore the synthesis, characterization, and potential biological applications of this unique class of α,α-disubstituted amino acids, grounding our discussion in established chemical principles and relevant literature.
Introduction: The Strategic Importance of α,α-Disubstituted Amino Acids and the Cyano Moiety
α,α-Disubstituted amino acids are a class of non-proteinogenic amino acids where the α-hydrogen is replaced by a second substituent. This structural modification imparts significant conformational constraints, leading to enhanced proteolytic stability and the ability to induce specific secondary structures in peptides.[1] These properties make them highly valuable building blocks in the design of novel peptides, peptidomimetics, and small molecule therapeutics with improved pharmacokinetic profiles.[2]
The parent compound, isovaline, is a rare amino acid of extraterrestrial origin, found in the Murchison meteorite.[3] It is a structural isomer of valine and shares similarities with the inhibitory neurotransmitters GABA and glycine.[3][4] Notably, isovaline has demonstrated analgesic properties in animal models by activating peripheral GABA-B receptors, without crossing the blood-brain barrier, which suggests a favorable side-effect profile compared to centrally-acting analgesics.[3][4]
The incorporation of a cyano (-C≡N) group into organic molecules is a well-established strategy in medicinal chemistry. The cyano group is a versatile functional group that can act as a hydrogen bond acceptor, a dipole, and a bioisostere for other functional groups. Its presence can significantly influence a molecule's polarity, metabolic stability, and binding affinity to biological targets. Cyano-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]
The focus of this guide, Isovaline, 4-cyano-, ethyl ester (9CI) , combines the unique structural features of isovaline with the electronic and functional properties of the cyano group, presenting a promising scaffold for the development of novel therapeutics.
Synthetic Strategies for Isovaline, 4-cyano-, ethyl ester (9CI) Derivatives
While specific literature on the synthesis of Isovaline, 4-cyano-, ethyl ester (9CI) is not abundant, its structure as an α,α-disubstituted amino acid ester with a cyanoethyl side chain suggests that its synthesis can be approached through well-established methodologies in amino acid chemistry. The most plausible and versatile approach is a modification of the Strecker synthesis.
Proposed Synthetic Pathway: Modified Strecker Synthesis
The Strecker synthesis is a classic and robust method for the preparation of α-amino acids from aldehydes or ketones.[8][9] For the synthesis of α,α-disubstituted amino acids, a ketone is used as the starting material.[9]
The proposed synthesis of Isovaline, 4-cyano-, ethyl ester would logically start from 5-cyano-2-pentanone.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Isovaline, 4-cyano-, ethyl ester.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed, logical sequence based on standard organic chemistry procedures. Researchers should optimize conditions based on laboratory results.
Step 1: Synthesis of 2-Amino-2-methyl-4-cyanobutanoic Acid (Strecker Reaction)
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Reaction Setup: In a well-ventilated fume hood, to a round-bottom flask equipped with a magnetic stirrer, add 5-cyano-2-pentanone (1 equivalent).
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Ammonium Chloride and Potassium Cyanide Addition: Add a solution of ammonium chloride (NH₄Cl, 1.5 equivalents) in water, followed by the portion-wise addition of potassium cyanide (KCN, 1.2 equivalents). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Hydrolysis of the α-aminonitrile: Once the formation of the intermediate α-aminonitrile is complete, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) and heated to reflux to hydrolyze the nitrile of the aminonitrile to a carboxylic acid.
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Work-up and Isolation: After cooling, the reaction mixture is neutralized to the isoelectric point of the amino acid to precipitate the product. The crude 2-amino-2-methyl-4-cyanobutanoic acid is collected by filtration, washed with cold water and ethanol, and dried.
Step 2: Esterification to Ethyl Ester
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Reaction Setup: Suspend the crude 2-amino-2-methyl-4-cyanobutanoic acid in anhydrous ethanol.
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Acid Catalyst: Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through the mixture, or add thionyl chloride (SOCl₂) dropwise. This serves as the catalyst for the Fischer esterification.
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Reaction: The reaction mixture is then refluxed until the starting material is consumed (monitored by TLC).
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Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a weak base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The final product, Isovaline, 4-cyano-, ethyl ester, can be purified by column chromatography on silica gel.
Physicochemical Properties and Characterization
The expected physicochemical properties and suggested analytical methods for the characterization of Isovaline, 4-cyano-, ethyl ester are summarized below.
| Property | Predicted Value / Method | Rationale |
| Molecular Formula | C₈H₁₄N₂O₂ | Based on chemical structure. |
| Molecular Weight | 170.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small amino acid esters. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Sparingly soluble in water. | Based on the presence of the ethyl ester and the hydrocarbon backbone. |
| ¹H NMR | Characteristic peaks for the ethyl group (triplet and quartet), methyl group (singlet), and methylene groups of the side chain. | To confirm the proton environment. |
| ¹³C NMR | Resonances for the ester carbonyl, nitrile carbon, quaternary α-carbon, and other aliphatic carbons. | To confirm the carbon skeleton. |
| FT-IR | Stretching frequencies for N-H (amine), C=O (ester), and C≡N (nitrile) functional groups. | To identify key functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | To confirm the molecular mass and fragmentation pattern. |
Potential Biological and Pharmacological Applications: A Literature Review
Given the lack of direct studies on Isovaline, 4-cyano-, ethyl ester, its potential applications can be inferred from the known biological activities of isovaline and other structurally related cyano-containing compounds.
Analgesic and Neuromodulatory Agents
The parent amino acid, isovaline, exhibits analgesic properties without significant central nervous system side effects.[4] It is plausible that derivatives of isovaline could retain or even enhance this activity. The cyanoethyl side chain may modulate the compound's interaction with GABA receptors or other targets involved in nociception.
Diagram of Potential Mechanism of Action in Analgesia
Caption: Hypothesized mechanism of analgesic action for isovaline derivatives.
Anticancer and Cytotoxic Agents
The cyano group is a common feature in many potent anticancer agents. For instance, cyano-substituted quinolines and isoquinolines have demonstrated significant antiproliferative effects through various mechanisms, including the inhibition of topoisomerase and microtubule polymerization.[5][7] Derivatives of Isovaline, 4-cyano-, ethyl ester could be investigated for their cytotoxic activity against various cancer cell lines.
Anti-inflammatory and Antioxidant Properties
Certain α-cyano-cinnamamides have shown promising anti-inflammatory and antioxidant activities.[6] The electron-withdrawing nature of the cyano group can influence the electronic properties of a molecule, which can be crucial for its interaction with enzymes and receptors involved in inflammation and oxidative stress pathways.
Antimicrobial Agents
Cinnamic acid derivatives, including cinnamides and cinnamates, are known for their antimicrobial properties.[6] The mechanism of action often involves the disruption of microbial cell membranes. The unique scaffold of Isovaline, 4-cyano-, ethyl ester could be a starting point for the development of novel antimicrobial compounds.
Future Research Directions
The field of Isovaline, 4-cyano-, ethyl ester derivatives is ripe for exploration. Future research should focus on:
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Synthesis and Characterization: The development and optimization of a reliable synthetic route to Isovaline, 4-cyano-, ethyl ester and a library of its derivatives with variations in the ester group and substitutions on the cyanoethyl side chain.
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Biological Screening: A comprehensive screening of these novel compounds for a range of biological activities, including analgesic, anticancer, anti-inflammatory, and antimicrobial properties.
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Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
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Mechanistic Studies: In-depth investigation of the mechanism of action of the most promising lead compounds to identify their molecular targets and signaling pathways.
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In Vivo Efficacy and Safety: Preclinical evaluation of lead candidates in animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
Conclusion
Isovaline, 4-cyano-, ethyl ester and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. The combination of the conformationally constrained α,α-disubstituted amino acid scaffold of isovaline with the versatile cyano group offers a unique platform for the design of novel therapeutic agents. This guide has provided a comprehensive overview of the potential synthetic strategies, physicochemical properties, and diverse biological applications of this class of compounds. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of these intriguing molecules.
References
[8] Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link][8]
[9] Wikipedia. Strecker amino acid synthesis. [Link][9]
[5] PubMed. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link][5]
[6] MDPI. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. [Link][6]
[3] Wikipedia. Isovaline. [Link][3]
[4] Xenon Health. A New Type of Analgesic Drug: Isovaline. [Link][4]
[7] MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link][7]
[10] YouTube. Strecker Synthesis of Alpha Amino Acids. [Link][10]
[2] PMC. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... [Link][2]
[11] Encyclopedia MDPI. Amino Acid. [Link][11]
[1] Journal of the American Chemical Society. Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. [Link][1]
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